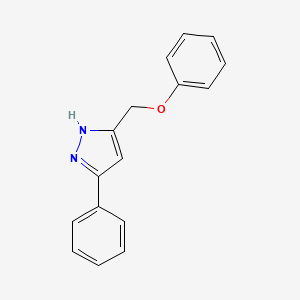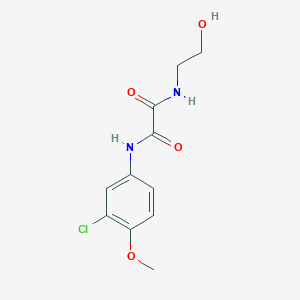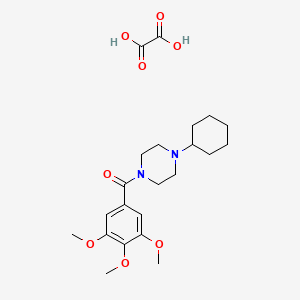![molecular formula C18H12N2O3 B4979687 2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as PQQ, is a redox cofactor and a potent antioxidant. It was first discovered in 1979 in bacteria, and later found in plants, animals, and humans. PQQ has been extensively studied for its potential therapeutic benefits in various diseases and conditions.
作用机制
PQQ acts as a redox cofactor, participating in cellular energy metabolism and electron transfer reactions. PQQ also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. PQQ has been shown to activate various signaling pathways in the body, including the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
PQQ has been shown to have various biochemical and physiological effects, including promoting mitochondrial biogenesis, improving energy metabolism, and reducing oxidative stress and inflammation. PQQ has also been shown to improve cognitive function, reduce the risk of heart disease and stroke, and improve glucose metabolism in diabetic patients.
实验室实验的优点和局限性
PQQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. PQQ can also be easily incorporated into various formulations and delivery systems. However, PQQ has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for PQQ research, including exploring its potential therapeutic benefits in other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and metabolic disorders. Further research is also needed to understand the mechanisms of action of PQQ and its effects on cellular signaling pathways. Additionally, research is needed to develop more efficient and cost-effective methods for PQQ synthesis and delivery.
合成方法
PQQ can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as 2,5-dimethoxybenzoquinone and 4-aminophenol, which are reacted to form PQQ. The microbial fermentation method involves the use of microorganisms such as Methylobacterium organophilum and Gluconobacter oxydans, which produce PQQ as a secondary metabolite.
科学研究应用
PQQ has been studied for its potential therapeutic benefits in various diseases and conditions, including neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. PQQ has been shown to have neuroprotective effects, promoting the growth and survival of neurons, and improving cognitive function. PQQ has also been shown to have cardioprotective effects, reducing the risk of heart disease and stroke. PQQ has been shown to have anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in the body.
属性
IUPAC Name |
2-(4-hydroxyphenyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-15-16(13-4-2-3-5-14(13)19-10)18(23)20(17(15)22)11-6-8-12(21)9-7-11/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDSLUOLDCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4979608.png)

![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)


![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)